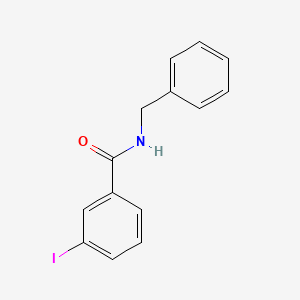

N-benzyl-3-iodobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

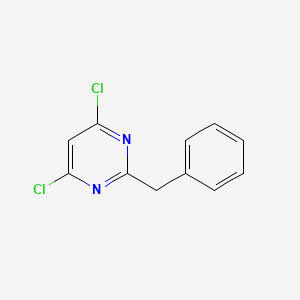

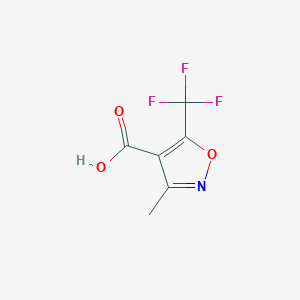

N-benzyl-3-iodobenzamide is a compound that would be structurally related to the benzamide class of compounds, characterized by the presence of a benzamide moiety and a benzyl group. While the specific compound N-benzyl-3-iodobenzamide is not directly discussed in the provided papers, we can infer properties and characteristics based on similar compounds that have been studied.

Synthesis Analysis

The synthesis of N-benzyl-3-iodobenzamide would likely involve the amide formation between an appropriate benzylamine and an iodobenzoyl chloride. A similar synthesis approach is described for a related compound, where N-(2,4-dichlorophenyl)-2-nitrobenzamide is synthesized by refluxing with thionyl chloride in dry toluene, followed by treatment with an acid in the presence of a base like triethylamine . This method could potentially be adapted for the synthesis of N-benzyl-3-iodobenzamide by using 3-iodobenzoyl chloride and benzylamine as starting materials.

Molecular Structure Analysis

The molecular structure of N-benzyl-3-iodobenzamide would be expected to feature a dihedral angle between the benzyl and the benzamide rings, as seen in N-Benzyl-2-hydroxybenzamide, where the dihedral angle is 68.81° . The presence of the iodine atom would likely influence the overall molecular conformation due to its size and polarizability.

Chemical Reactions Analysis

N-benzyl-3-iodobenzamide could potentially participate in various chemical reactions typical of benzamides and iodobenzenes. For instance, the iodine atom might be susceptible to nucleophilic aromatic substitution reactions. The amide group could engage in hydrogen bonding and other non-covalent interactions, as seen in the isomeric N-(iodophenyl)nitrobenzamides, which form different three-dimensional framework structures through hydrogen bonds and iodo...carbonyl interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-3-iodobenzamide would include a high molecular weight due to the presence of iodine and a likely solid state at room temperature. The compound's solubility would depend on the solvent and could be influenced by the polar amide group and the nonpolar benzyl group. The iodine atom would contribute to the compound's density and potentially its refractive index. The melting and boiling points would be determined by the strength of intermolecular forces, such as hydrogen bonding, as observed in related compounds .

Applications De Recherche Scientifique

Cancer Imaging and Therapy :

- N-benzyl-3-iodobenzamide derivatives have been studied for their potential in visualizing primary breast tumors. These compounds bind preferentially to sigma receptors overexpressed in breast cancer cells, facilitating tumor visualization (Caveliers et al., 2002).

- Certain N-(dialkylaminoalkyl)benzamides, which are structurally similar to N-benzyl-3-iodobenzamide, have shown high uptake in melanoma, indicating potential for melanoma imaging and possibly for radionuclide therapy (Eisenhut et al., 2000).

Catalytic and Synthetic Applications :

- N-isopropyliodobenzamides, which are closely related to N-benzyl-3-iodobenzamide, have been evaluated as catalysts for alcohol oxidation. This demonstrates their utility in organic synthesis and potential environmental benefits due to high reactivity at room temperature (Yakura et al., 2018).

Antioxidant Properties :

- The synthesis of N-substituted benzisoselenazol-3(2H)-ones, derived from o-iodobenzamides like N-benzyl-3-iodobenzamide, has been reported. These compounds exhibit significant GPx-like antioxidant activity, indicating their potential in oxidative stress-related applications (Pacuła et al., 2014).

Structural Studies :

- Crystal structure analysis of N-[2-(trifluoromethyl)phenyl]benzamides, including 3-iodobenzamides, has provided insights into the molecular structure of these compounds. Such studies are crucial for understanding the molecular interactions and designing more effective derivatives (Suchetan et al., 2016).

Drug Development and Biochemistry :

- Research on benzamides, including iodobenzamides, has shown their diverse applications as antipsychotic and antiemetic drugs, imaging agents for melanoma, and as carriers for cytotoxic agents and enzyme inhibitors. These derivatives exhibit a wide range of biological activities that are beneficial in drug development and therapeutic applications (Oltmanns et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

N-benzyl-3-iodobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESMAUTYAQSYLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

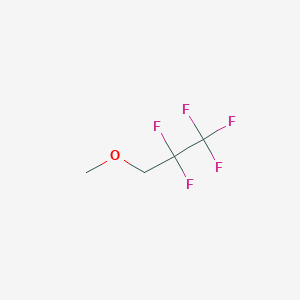

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302680 |

Source

|

| Record name | 3-Iodo-N-(phenylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-iodobenzamide | |

CAS RN |

82082-51-7 |

Source

|

| Record name | 3-Iodo-N-(phenylmethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82082-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-N-(phenylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide](/img/structure/B1272937.png)